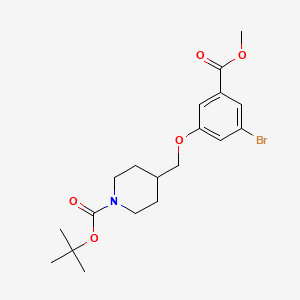
4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
描述
4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H26BrNO5 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C17H23BrN2O4
- Molecular Weight : 392.28 g/mol
- CAS Number : 53415305
The presence of the bromine atom and methoxycarbonyl group in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that piperidine derivatives often exhibit a wide range of biological activities, including:
- Antitumor Activity : Piperidine compounds have been shown to inhibit various cancer cell lines. For instance, studies on related piperidine derivatives have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and other tumor types, suggesting that similar mechanisms may apply to the tert-butyl ester derivative under discussion .
- Enzyme Inhibition : Compounds similar to 4-(3-bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. The presence of halogen atoms, like bromine, is known to enhance binding affinity due to increased lipophilicity and electron-withdrawing effects, leading to stronger enzyme interactions .
Case Studies
- Antitumor Studies : A study involving piperidine derivatives reported that modifications in substituents significantly influenced their antiproliferative activity against various cancer cell lines. The introduction of electron-withdrawing groups like bromine was associated with increased potency .
- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
- Inhibition of Autotaxin : Some studies have focused on the inhibition of autotaxin, an enzyme involved in the lysophosphatidic acid signaling pathway linked to cancer progression. Piperidine derivatives have shown promise as autotaxin inhibitors, which could be relevant for therapeutic strategies targeting cancer metastasis .
Data Table: Biological Activities of Related Piperidine Derivatives
科学研究应用
Structural Characteristics
The compound features a piperidine ring substituted with bromine and methoxycarbonyl groups, contributing to its biological activity. The molecular formula is C_{18}H_{22}BrN_{1}O_{4}, and it has a molecular weight of approximately 426.32 g/mol. The presence of these substituents allows for modulation of receptor activity and interaction with various biological targets.
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is being investigated for its potential as a therapeutic agent targeting specific pathways related to inflammation and immune response. Preliminary studies suggest that it may influence receptor activity, which could be beneficial in treating conditions such as autoimmune diseases and chronic inflammation.
-
Drug Development :
- Its complex structure makes it an interesting candidate for drug design, especially in creating derivatives that could enhance pharmacokinetic properties or biological activity. Research indicates that modifications to the piperidine core can lead to compounds with improved efficacy against certain diseases .
-
Biological Interaction Studies :
- Interaction studies have shown that this compound can modulate the activity of proteins and enzymes involved in critical biological processes. Understanding these interactions is vital for optimizing its design for therapeutic applications.
- Synthesis of Analogues :
Case Studies and Research Findings
- A study focused on the synthesis of various piperidine derivatives, including 4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, demonstrated its potential as an autotaxin inhibitor, which is relevant in the context of cancer therapy .
- Another investigation highlighted the compound's ability to modulate inflammatory pathways, suggesting its application in developing anti-inflammatory drugs. The study emphasized the need for further exploration of its mechanism of action and efficacy in vivo .
属性
IUPAC Name |
tert-butyl 4-[(3-bromo-5-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO5/c1-19(2,3)26-18(23)21-7-5-13(6-8-21)12-25-16-10-14(17(22)24-4)9-15(20)11-16/h9-11,13H,5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVHMZKDYWMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















